REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[C:10]([C:16]([NH2:18])=O)[NH:11]2.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[Br:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[C:10]([C:16]#[N:18])[NH:11]2 |f:2.3.4|
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
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BrC1=C2C=C(NC2=CC=C1)C(=O)N
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
STIRRING
|
Details
|
the mixture stirred until effervescence
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |